
1-(4-Iodobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodobenzyl)piperazine is a molecule that acts on the localization, interaction, and uptake of other molecules . It has been shown to interact with murine melanoma cells and inhibit their growth .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Iodobenzyl)piperazine, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(4-Iodobenzyl)piperazine is C11H15IN2 . Its average mass is 302.155 Da and its monoisotopic mass is 302.027985 Da .Chemical Reactions Analysis
Piperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes have been compared and reviewed analytically . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Iodobenzyl)piperazine, focusing on six unique applications:
Radioligand for Imaging Studies
1-(4-Iodobenzyl)piperazine is used as a radioligand in imaging studies, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Its ability to bind to specific receptors in the brain makes it valuable for studying neurological disorders and receptor distribution .
Cancer Research
This compound is utilized in cancer research for the development of radiolabeled tracers. These tracers help in the detection and imaging of tumors, especially in breast cancer. The high affinity of 1-(4-Iodobenzyl)piperazine for sigma receptors, which are overexpressed in certain cancer cells, makes it a promising candidate for tumor imaging .
Neuropharmacology
In neuropharmacology, 1-(4-Iodobenzyl)piperazine is used to study the binding characteristics and distribution of sigma receptors in the brain. This research aids in understanding the role of sigma receptors in various neurological conditions, including schizophrenia, depression, and neurodegenerative diseases .
Drug Development
The compound serves as a lead structure in the development of new drugs targeting sigma receptors. By modifying the chemical structure of 1-(4-Iodobenzyl)piperazine, researchers can create derivatives with improved efficacy and selectivity for therapeutic applications .
Molecular Probes
1-(4-Iodobenzyl)piperazine is employed as a molecular probe in biochemical assays to investigate receptor-ligand interactions. These studies are crucial for elucidating the mechanisms of receptor function and for screening potential therapeutic agents .
Pharmacokinetics and Biodistribution Studies
Researchers use this compound to study the pharmacokinetics and biodistribution of radiolabeled drugs. Understanding how the compound distributes and metabolizes in the body helps in optimizing the design of radiopharmaceuticals for diagnostic and therapeutic purposes .
If you need more detailed information on any of these applications or additional fields, feel free to ask!
将来の方向性
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazine derivatives, including 1-(4-Iodobenzyl)piperazine.
特性
IUPAC Name |
1-[(4-iodophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUEYHTSBKINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodobenzyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


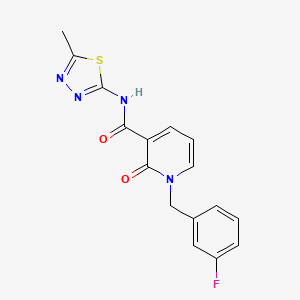
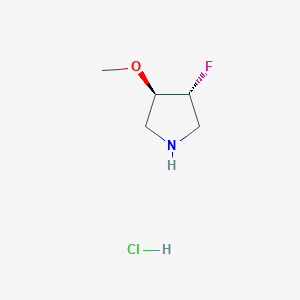
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2651091.png)
![6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2651092.png)
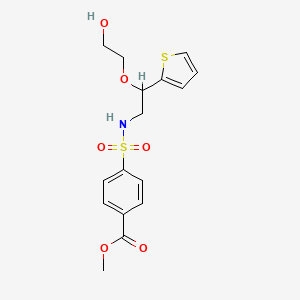
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)

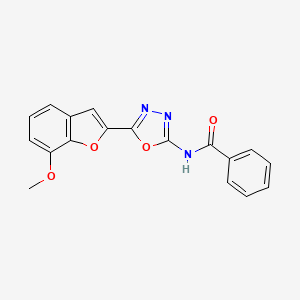
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2651098.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2651099.png)
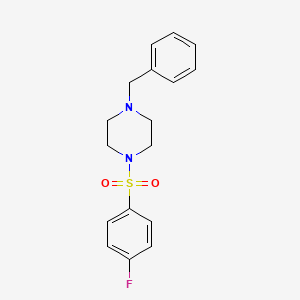
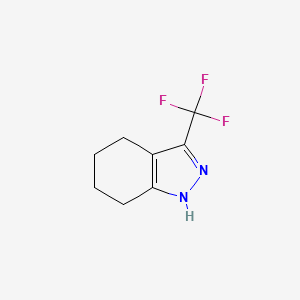
![N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2651104.png)